molecular formula C12H18N2O B3132588 (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine CAS No. 373356-45-7

(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine

Cat. No.: B3132588
CAS No.: 373356-45-7
M. Wt: 206.28 g/mol
InChI Key: MLKWJDBNORRIQL-UHFFFAOYSA-N
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Description

(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine: is a chemical compound with intriguing properties that make it valuable in various fields of scientific research. This compound is characterized by the presence of a pyridine ring and a tetrahydrofuran ring, connected through an ethyl and a methylamine group, respectively. Its unique structure allows it to participate in a variety of chemical reactions and makes it a versatile material for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-(pyridin-4-yl)ethanol with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
  • N-(Pyridin-3-ylmethyl)propan-2-amine
  • N-Methyl-1-pyridin-2-ylpropan-2-amine

Uniqueness

(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to its specific combination of a pyridine ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a variety of reactions and exhibit specific interactions with molecular targets.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-12(15-9-1)10-14-8-5-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKWJDBNORRIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211993
Record name N-[(Tetrahydro-2-furanyl)methyl]-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373356-45-7
Record name N-[(Tetrahydro-2-furanyl)methyl]-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373356-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Tetrahydro-2-furanyl)methyl]-4-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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